2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Brand Name: Vulcanchem
CAS No.: 182554-22-9
VCID: VC0060613
InChI: InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2
Molecular Formula: C16H9F3N2S
Molecular Weight: 318.317

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole

CAS No.: 182554-22-9

Cat. No.: VC0060613

Molecular Formula: C16H9F3N2S

Molecular Weight: 318.317

* For research use only. Not for human or veterinary use.

2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole - 182554-22-9

Specification

CAS No. 182554-22-9
Molecular Formula C16H9F3N2S
Molecular Weight 318.317
IUPAC Name 2-phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole
Standard InChI InChI=1S/C16H9F3N2S/c17-16(18,19)11-6-7-13-14(8-11)22-15-20-12(9-21(13)15)10-4-2-1-3-5-10/h1-9H
Standard InChI Key DPAMNHHWOKWGLI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2

Introduction

Synthesis Methods

The synthesis of heterocyclic compounds like imidazo[2,1-b] benzothiazoles often involves multi-step reactions. For example, the synthesis of related imidazo[2,1-b] thiadiazoles involves condensation reactions between amines and bromides under specific conditions .

StepReaction Conditions
1. Preparation of Starting MaterialsCyclization of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxytrichloride.
2. Condensation ReactionReaction of the prepared amine with a substituted phenacyl bromide under reflux in dry ethanol.

Biological Activity

Heterocyclic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. For instance, benzimidazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains . While specific data on 2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b] benzothiazole is lacking, related compounds often exhibit promising biological activities.

Compound TypeBiological Activity
Benzimidazole DerivativesAntimicrobial and anticancer activities.
Imidazo[2,1-b] thiadiazolesPotential for various biological activities due to their structural diversity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator